N'-{(E)-[3-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]methylidene}-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
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Overview
Description
N’-[(E)-{3-METHOXY-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE is a complex organic compound that features a combination of aromatic rings, methoxy groups, nitro groups, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-METHOXY-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the hydrazone: This step involves the condensation of an aldehyde or ketone with hydrazine or a substituted hydrazine.
Introduction of the nitro and trifluoromethyl groups: These groups can be introduced through nitration and trifluoromethylation reactions, respectively.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Coupling with naphthalene: The naphthalene moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazone moieties.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines from nitro groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of biological systems and pathways.
Industry
Materials Science: Potential use in the development of new materials with unique properties.
Dyes and Pigments: Possible applications in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of N’-[(E)-{3-METHOXY-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of nitro and trifluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{3-METHOXY-4-[(NAPHTHALEN-2-YL)METHOXY]PHENYL}METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]ACETOHYDRAZIDE
- Naphthalene derivatives : Compounds with similar naphthalene moieties.
- Hydrazones : Compounds with similar hydrazone linkages.
Uniqueness
- Functional Groups : The combination of methoxy, nitro, and trifluoromethyl groups makes it unique.
- Applications : Its potential applications in diverse fields such as medicinal chemistry, materials science, and organic synthesis highlight its versatility.
Properties
Molecular Formula |
C28H22F3N3O5 |
---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
N-[(E)-[3-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C28H22F3N3O5/c1-38-26-13-18(7-11-25(26)39-17-19-6-8-20-4-2-3-5-21(20)12-19)16-32-33-27(35)14-22-9-10-23(28(29,30)31)15-24(22)34(36)37/h2-13,15-16H,14,17H2,1H3,(H,33,35)/b32-16+ |
InChI Key |
RNVSXWQUVFGCQK-KPGMTVGESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])OCC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])OCC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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